Chromate(1-), bis[4-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonamidato(2-)]-, hydrogen
CAS No.: 38833-00-0
Cat. No.: VC18392089
Molecular Formula: C36H35CrN6O8S2
Molecular Weight: 795.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 38833-00-0 |
|---|---|
| Molecular Formula | C36H35CrN6O8S2 |
| Molecular Weight | 795.8 g/mol |
| IUPAC Name | chromium(3+);4-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonamide;methanolate;4-methyl-3-[(2-methylnaphthalen-1-yl)diazenyl]benzenesulfonimidate |
| Standard InChI | InChI=1S/C18H17N3O2S.C16H13N3O4S.2CH3O.Cr/c1-12-8-10-15(24(19,22)23)11-17(12)20-21-18-13(2)7-9-14-5-3-4-6-16(14)18;17-24(22,23)11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;2*1-2;/h3-11H,1-2H3,(H2,19,22,23);1-9,20-21H,(H2,17,22,23);2*1H3;/q;;2*-1;+3/p-1 |
| Standard InChI Key | CHDAGFVTOMIKBQ-UHFFFAOYSA-M |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=N)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)C.C[O-].C[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)S(=O)(=O)N)O)O.[Cr+3] |
Introduction
Chemical Structure and Coordination Geometry
Core Chromate Ion and Ligand Architecture
The compound centers on a chromate ion (CrO₄²⁻) in a tetrahedral geometry, coordinated to two organic ligands. Each ligand consists of a benzenesulfonamidate group substituted at the 4-position with a hydroxy donor (κO-binding) and at the 3-position with an azo group (‑N=N‑) linked to a 2-hydroxy-1-naphthalenyl moiety . The κO and κN1 notations specify the binding sites: the hydroxy oxygen (κO) and the azo nitrogen (κN1) coordinate to the chromium center, forming a stable octahedral complex.
The molecular formula, inferred from structural analogs, approximates C₃₂H₂₂CrN₆O₁₀S₂, with a molecular weight near 795.8 g/mol . This configuration confers unique electronic properties, including intense absorption in the visible spectrum due to conjugated π-systems across the azo and naphthalenyl groups.
Stereochemical Considerations
The octahedral coordination sphere of chromium accommodates two bidentate ligands, each contributing one oxygen and one nitrogen donor atom. This arrangement minimizes steric strain while maximizing electronic stabilization through resonance between the azo groups and aromatic systems. X-ray crystallographic data from related chromate-azo complexes suggest a distorted octahedral geometry, with ligand bite angles near 85–90° .
Synthesis and Industrial Production
Ligand Preparation
The synthesis begins with the preparation of the benzenesulfonamidate ligand:
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Sulfonation: Benzene is sulfonated using concentrated sulfuric acid to yield benzenesulfonic acid.
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Amidation: Reaction with ammonia converts the sulfonic acid group to a sulfonamide.
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Diazotization and Coupling: The 3-position undergoes diazotization with nitrous acid (HNO₂), followed by coupling with 2-hydroxy-1-naphthalenol to form the azo linkage .
Chromium Complexation
The purified ligand is reacted with sodium chromate (Na₂CrO₄) under acidic conditions (pH 3–4), facilitating ligand deprotonation and chromium coordination. The reaction proceeds via a stepwise mechanism:
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Ligand Deprotonation: Hydroxy groups lose protons to form oxyanions (‑O⁻), enhancing nucleophilicity.
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Coordination: Chromium(III) ions bind to the oxyanion and azo nitrogen, forming a six-membered chelate ring.
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Purification: The product is isolated via crystallization from ethanol-water mixtures, yielding a deep violet solid .
Table 1: Key Reaction Parameters for Industrial Synthesis
| Parameter | Value/Range | Purpose |
|---|---|---|
| Temperature | 60–70°C | Optimizes reaction kinetics |
| pH | 3.0–4.0 | Stabilizes chromium coordination |
| Ligand:Cr molar ratio | 2:1 | Ensures bis-ligand complexation |
| Solvent | Ethanol/water (3:1) | Facilitates crystallization |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethylformamide, DMF) but limited solubility in water (<0.1 g/L at 25°C). Stability studies indicate decomposition above 250°C, with exothermic degradation peaks observed via differential scanning calorimetry (DSC). In acidic media (pH < 2), the chromate center may undergo reduction to Cr³⁺, releasing free ligands .
Spectroscopic Characterization
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UV-Vis Spectroscopy: Strong absorption at λₘₐₓ = 540 nm (ε = 15,000 M⁻¹cm⁻¹) attributed to π→π* transitions in the azo-naphthalenyl system.
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IR Spectroscopy: Peaks at 1590 cm⁻¹ (N=N stretch), 1180 cm⁻¹ (S=O stretch), and 3450 cm⁻¹ (O─H stretch) .
Applications in Industrial and Biological Contexts
Textile Dyeing
The compound’s intense coloration and metal-complex stability make it suitable for dyeing polyamide and wool fabrics. Compared to non-metallized azo dyes, chromate-complexed variants offer superior wash-fastness due to strong fabric-coordination interactions .
Biological Staining
In histology, the azo-chromate complex binds to basic amino acids (e.g., lysine) in proteins, enabling selective tissue staining. Studies on analogous compounds demonstrate preferential binding to collagen fibers, with potential applications in diagnostic imaging .
Table 2: Comparison with Related Chromate-Azo Dyes
| Compound Name | CAS Number | Key Substituents | Application |
|---|---|---|---|
| Acid Black 132 | 27425-58-7 | Methoxyphenyl azo group | Leather dyeing |
| Chromate(1-), bis[...] | 57206-81-2 | Nitrophenyl azo group | Optical sensors |
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